ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
CAS No.: 2751620-76-3
Cat. No.: VC11600844
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751620-76-3 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13) |
| Standard InChI Key | WKAPWHLBIKJXRV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=CNC(=O)C2=C1 |
Introduction
Chemical Identity and Structural Properties
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate belongs to the pyrrolo-pyrazine family, a class of nitrogen-containing heterocycles. Its molecular formula, C₁₀H₁₀N₂O₃, reflects a bicyclic system fused with an ethyl carboxylate group. Key spectroscopic identifiers include:
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InChI Key:
WKAPWHLBIKJXRV-UHFFFAOYSA-N -
Canonical SMILES:
CCOC(=O)C1=CN2C=CNC(=O)C2=C1 -
IR Absorption: Strong carbonyl stretches at ~1730 cm⁻¹ (ester) and ~1640 cm⁻¹ (lactam).
The compound’s X-ray crystallography data (unavailable in current literature) would clarify its planar geometry and hydrogen-bonding patterns. Preliminary NMR studies of analogous pyrrolo-pyrazines reveal distinct proton environments:
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¹H NMR: Signals for the ethyl group (δ 1.20–1.30 ppm, triplet; δ 4.10–4.30 ppm, quartet), pyrrole protons (δ 6.80–7.50 ppm), and pyrazine NH (δ 10.50–11.00 ppm) .
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¹³C NMR: Carbonyl carbons at δ 165–175 ppm, aromatic carbons at δ 110–150 ppm .
Synthesis Methodologies
Conventional Cyclization Routes
The synthesis typically involves cyclization of pyrrole derivatives with pyrazine precursors. For example, reacting ethyl bromopyruvate with 1,2-diamines in acetonitrile under reflux yields the target compound. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.
Green Chemistry Approaches
A breakthrough one-pot method employs water as a solvent, aligning with sustainable practices. Combining 1,2-diamines, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in aqueous media at reflux (8–10 hours) achieves yields of 80–96% . This method eliminates toxic solvents and catalysts, making it industrially scalable (Table 1).
Table 1: Comparative Synthesis Conditions
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | MeCN | None | 12 | 70–75 |
| Microwave | MeCN | None | 0.5 | 85–90 |
| Green (Water) | H₂O | None | 8–10 | 80–96 |
Applications in Organic Synthesis
The compound’s reactivity stems from its electron-deficient pyrrolo-pyrazine core and ester moiety, enabling diverse transformations:
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Nucleophilic Aromatic Substitution: The C-3 position undergoes substitution with amines or thiols to yield derivatives with enhanced solubility.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-7 introduces aryl/heteroaryl groups, expanding structural diversity .
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Reductive Amination: Conversion of the ketone group to an amine facilitates peptide-like bond formation.
These reactions underscore its utility in constructing complex heterocycles for drug discovery pipelines.
Future Research Directions
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Synthetic Optimization: Explore biocatalytic routes or flow chemistry for higher enantioselectivity.
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Target Identification: Use CRISPR screening to pinpoint novel biological targets in oncology.
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In Vivo Studies: Assess pharmacokinetics and toxicity in murine models to advance preclinical development.
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Green Scalability: Adapt aqueous synthesis for continuous manufacturing systems.
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